disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
CAS No.: 66874-09-7
Cat. No.: VC0121747
Molecular Formula: C₂₆H₄₁NNa₂O₈S
Molecular Weight: 573.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66874-09-7 |
|---|---|
| Molecular Formula | C₂₆H₄₁NNa₂O₈S |
| Molecular Weight | 573.65 |
| IUPAC Name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
| Standard InChI | InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1 |
| SMILES | CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Introduction
The compound disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic molecule with significant biochemical relevance. It belongs to the class of sulfonated steroids, characterized by a steroid backbone modified with sulfonate groups. This compound is often studied for its potential applications in pharmacology and biochemistry due to its intricate structure and multiple functional groups.
Molecular Formula and Weight
The molecular formula of this compound is not explicitly provided in the search results, but based on similar compounds, it typically includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight is crucial for understanding its physical and chemical properties, but specific values for this exact compound are not detailed in the available sources.
Stereochemistry
The compound features multiple chiral centers, as indicated by the stereochemical descriptors (e.g., 3R,5R,7R,8R,9S,10S,13R,14S,17R). These stereocenters contribute to its stereochemical complexity and are critical for its biochemical interactions.
Functional Groups
The presence of hydroxyl (-OH), sulfonate (-SO3-), and carboxylate (-COO-) groups enhances its solubility and bioavailability in aqueous environments. These functional groups also enable participation in various chemical reactions, such as hydrolysis and esterification.
Synthesis Techniques
The synthesis of such complex molecules typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure the stereochemical integrity and yield of the desired product. Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure at each stage of synthesis.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and stereochemistry of the compound.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
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Chromatographic Techniques: Useful for assessing purity and stability under various conditions.
Mechanism of Action
This compound may modulate biological responses through receptor binding or inhibition of specific enzymatic activities related to steroid metabolism. The sulfonate group enhances its solubility and bioavailability, which is crucial for its potential therapeutic applications.
Potential Applications
Research into sulfonated steroids like this compound is ongoing, with potential applications in pharmacology and biochemistry. Their ability to interact with biological targets makes them candidates for drug development.
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